molecular formula C12H16BBrO2 B1379891 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1092060-78-0

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B1379891
CAS RN: 1092060-78-0
M. Wt: 282.97 g/mol
InChI Key: PRUASQKAECKLGK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has been widely studied due to its unique properties. It is a boron-containing compound that is highly reactive and has a wide range of applications in the field of organic synthesis. The compound is also known as 4-Bromophenyl-4,4,6-trimethyl-1,3,2-dioxaborinane, and its chemical formula is C10H12BrNO2B. It is a white crystalline solid with a melting point of 181-183 °C and a boiling point of 248-250 °C.

Scientific Research Applications

Organic Synthesis

This compound is used as a reagent in the synthesis of various organic molecules. Its boron moiety can participate in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, it serves as a building block for the development of new drugs. Its structure can be incorporated into potential therapeutic agents, particularly in the design of tyrosine kinase inhibitors which are important in cancer treatment .

Material Science

The compound’s ability to form stable complexes with other elements makes it valuable in material science. It can be used to create polymeric materials with enhanced thermal stability and mechanical properties .

Catalysis

It finds application in catalysis, where it can act as a ligand to stabilize transition metal complexes. These complexes are often used as catalysts in organic reactions, including oxidation and reduction processes .

Nanotechnology

In nanotechnology, this compound can be used to prepare metal nanoparticles . These nanoparticles have diverse applications, ranging from electronics to biomedicine due to their unique optical and electronic properties .

Analytical Chemistry

It is also used in analytical chemistry as a standard or reference material in various chromatographic and spectroscopic methods. This helps in the quantification and identification of substances in complex mixtures .

Environmental Science

The compound’s role in environmental science includes its use in the detection of environmental pollutants . It can be part of sensors that detect hazardous substances in water or air .

Agricultural Research

Lastly, in agricultural research, it can be utilized in the synthesis of pesticides or herbicides . Its boron component is essential for creating compounds that can control pests and weeds effectively .

properties

IUPAC Name

2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUASQKAECKLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214780
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

CAS RN

1092060-78-0
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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